Tert-butyl N-(3-bromophenyl)-N-butylcarbamate
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Description
Tert-butyl N-(3-bromophenyl)-N-butylcarbamate is a chemical compound with the molecular formula C11H14BrNO2 . It is also known by other names such as N-(tert-Butoxycarbonyl)-3-bromoaniline .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H14BrNO2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14) . The compound has a molecular weight of 272.14 g/mol .Physical and Chemical Properties Analysis
This compound has a molecular weight of 272.14 g/mol . It has a computed XLogP3 value of 3.8, indicating its lipophilicity . The compound has one hydrogen bond donor and two hydrogen bond acceptors . The topological polar surface area is 38.3 Ų .Scientific Research Applications
Metabolism and Oxidation Studies
- Oxidation of Carbamates in Insects and Mice : The oxidation of similar carbamates, like 3,5-di-tert.-butylphenyl N-methylcarbamate, has been studied in various species including flies, grass grubs, and mice. These studies focus on the hydroxylation of tert.-butyl groups and other molecular groups in these compounds (Douch & Smith, 1971).
Chemical Synthesis and Catalysis
- Catalysis in N-tert-Butoxycarbonylation : Research has demonstrated the efficiency of Indium(III) bromide and chloride in catalyzing the N-tert-butoxycarbonylation of amines. This process is chemoselective and does not involve competitive side reactions, which is significant for the synthesis of tert-butylcarbamates (Chankeshwara & Chakraborti, 2006).
- Synthesis of N-Hydroxycarbamates : tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes, showcasing their utility as building blocks in organic synthesis. They act as N-(Boc)-protected nitrones in reactions with organometallics (Guinchard, Vallée, & Denis, 2005).
Molecular Structure and Properties
- Study of Silyl Carbamates : Research on trimethylsilyl N-(4-bromophenyl)carbamate, a related compound, has provided insights into the molecular structures dominated by planes organized by delocalization around the carbamate moiety. This contributes to understanding the structural properties of related carbamates (Böcskei, Rohonczy, Szalay, & Knausz, 1996).
Synthesis of Derivatives
- Synthesis of Amine Derivatives : The synthesis of N-tert-butylcarbamates from various amines using catalytic amounts of La(NO3)3·6H2O under solvent-free conditions has been researched, which is pertinent to the synthesis of tert-butyl N-(3-bromophenyl)-N-butylcarbamate derivatives (Suryakiran, Prabhakar, Reddy, Rajesh, & Venkateswarlu, 2006).
Properties
IUPAC Name |
tert-butyl N-(3-bromophenyl)-N-butylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2/c1-5-6-10-17(14(18)19-15(2,3)4)13-9-7-8-12(16)11-13/h7-9,11H,5-6,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSJZYQBFRBFBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC(=CC=C1)Br)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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